(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride
Overview
Description
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and formaldehyde.
Reaction Conditions: The key step involves the reduction of the imine intermediate formed by the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with formaldehyde. This reduction is usually carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline ring to form more saturated derivatives.
Substitution: The methanol group can participate in substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated isoquinoline derivatives.
Substitution: Ethers and esters of the original compound.
Scientific Research Applications
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methanol group but shares the core structure.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A more oxidized form of the compound.
1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative without the methoxy groups.
Uniqueness: (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride is unique due to the presence of both methoxy groups and the methanol moiety, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It belongs to the class of tetrahydroisoquinolines, which are known for their pharmacological properties. The presence of methoxy groups at positions 6 and 7 enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. For example, the compound has been shown to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria . This suggests potential applications in combating resistant bacterial strains.
Cardioprotective Effects
A study investigating the cardioprotective properties of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) found that it exerts a positive inotropic effect on cardiac muscle. The compound modulates Na+/Ca2+-exchange mechanisms in cardiomyocytes, which is crucial for cardiac contractility and overall heart function . This effect was observed at concentrations ranging from 5 μM to 100 μM.
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects in cancer models. Research indicates that it can attenuate colon carcinogenesis through the blockade of IL-6 mediated signals . This highlights its potential role as a chemotherapeutic agent or in cancer prevention strategies.
The biological activities of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes like NDM-1, the compound enhances the efficacy of existing antibiotics against resistant strains.
- Ion Exchange Modulation : Its influence on Na+/Ca2+-exchange contributes to improved cardiac function and protection against ischemic damage.
- Signal Pathway Interference : The ability to block IL-6 signaling pathways suggests a mechanism for its antiproliferative effects in cancer cells.
Case Studies and Research Findings
Study | Findings | |
---|---|---|
Antimicrobial Study | Inhibits NDM-1 activity | Potential use in antibiotic resistance management |
Cardioprotective Study | Positive inotropic effect on rat heart | Could be beneficial for heart failure therapies |
Antiproliferative Study | Blocks IL-6 signaling in colon cancer models | Promising candidate for cancer treatment |
Properties
IUPAC Name |
(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-11-4-8-3-10(7-14)13-6-9(8)5-12(11)16-2;/h4-5,10,13-14H,3,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWOHVJRRDAISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)CO)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670747 | |
Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886997-74-6 | |
Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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